molecular formula C13H24N2O3S B7142609 N-[1-(1-propylcyclobutanecarbonyl)pyrrolidin-3-yl]methanesulfonamide

N-[1-(1-propylcyclobutanecarbonyl)pyrrolidin-3-yl]methanesulfonamide

Cat. No.: B7142609
M. Wt: 288.41 g/mol
InChI Key: MMNCNPVNOBIDJS-UHFFFAOYSA-N
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Description

N-[1-(1-propylcyclobutanecarbonyl)pyrrolidin-3-yl]methanesulfonamide is a complex organic compound featuring a pyrrolidine ring, a cyclobutane ring, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-propylcyclobutanecarbonyl)pyrrolidin-3-yl]methanesulfonamide typically involves multiple steps. One common approach is to start with the formation of the pyrrolidine ring, followed by the introduction of the cyclobutane ring and the methanesulfonamide group. The reaction conditions often require the use of specific catalysts and reagents to ensure the correct formation of each part of the molecule.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-propylcyclobutanecarbonyl)pyrrolidin-3-yl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-[1-(1-propylcyclobutanecarbonyl)pyrrolidin-3-yl]methanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic effects, including its use as a drug candidate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(1-propylcyclobutanecarbonyl)pyrrolidin-3-yl]methanesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, which can lead to changes in cellular function and activity.

Comparison with Similar Compounds

Similar Compounds

    N-acylpyrrolidines: These compounds share the pyrrolidine ring and acyl group but differ in the specific substituents attached.

    Cyclobutane derivatives: These compounds share the cyclobutane ring but differ in the functional groups attached.

    Methanesulfonamide derivatives: These compounds share the methanesulfonamide group but differ in the other parts of the molecule.

Uniqueness

N-[1-(1-propylcyclobutanecarbonyl)pyrrolidin-3-yl]methanesulfonamide is unique due to its specific combination of structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[1-(1-propylcyclobutanecarbonyl)pyrrolidin-3-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3S/c1-3-6-13(7-4-8-13)12(16)15-9-5-11(10-15)14-19(2,17)18/h11,14H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMNCNPVNOBIDJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CCC1)C(=O)N2CCC(C2)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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